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Compound of Interest

Compound Name: tropomyosin-4

Cat. No.: B1170905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative real-time polymerase chain

reaction (qRT-PCR) analysis of Tropomyosin 4 (TPM4) mRNA. Included are validated primer

sets, a detailed experimental protocol, and a visualization of the experimental workflow and the

associated signaling pathway.

Introduction to TPM4
Tropomyosin 4 (TPM4) is an actin-binding protein that plays a crucial role in regulating the

stability of the actin cytoskeleton and muscle contraction. Dysregulation of TPM4 expression

has been implicated in various diseases, including cancer, where it can influence cell migration,

invasion, and tumor progression. Accurate and reliable measurement of TPM4 mRNA levels is

therefore essential for research and drug development efforts targeting pathways involving this

protein.

Validated qRT-PCR Primers for Human TPM4 mRNA
The following table summarizes validated primer sets for the quantification of human TPM4

mRNA isoforms (TPM4α and TPM4δ), as described in peer-reviewed literature. These primers

are suitable for use with SYBR Green-based qRT-PCR.
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Gene/Isoform Primer Name
Sequence (5'
to 3')

Amplicon Size
(bp)

Source
Publication

Human TPM4α hTPM4a-F
ATGGCGGACAT

GGAGATCGAG
150 Dube et al., 2016

hTPM4a-R
CTACTTCAGCT

TGTCGAAGAG

Human TPM4δ hTPM4d-F
ATGGAGGCCAT

CAAGAAGAAG
150 Dube et al., 2016

hTPM4d-R
CTACTTCAGCT

TGTCGAAGAG

Experimental Protocol: Quantification of TPM4
mRNA Levels by qRT-PCR
This protocol outlines the steps for measuring TPM4 mRNA levels from total RNA using a two-

step SYBR Green-based qRT-PCR method.

I. Materials and Reagents

RNA Isolation Kit: (e.g., TRIzol reagent or column-based kits)

DNase I, RNase-free

Reverse Transcription Kit: (containing reverse transcriptase, dNTPs, random primers or

oligo(dT) primers, and reaction buffer)

SYBR Green qPCR Master Mix (2X)

Nuclease-free water

TPM4 isoform-specific primers (see table above)

Reference gene primers (e.g., GAPDH, ACTB)

qRT-PCR instrument and compatible consumables
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II. RNA Isolation and DNase Treatment

Isolate total RNA from cells or tissues of interest using a preferred method, following the

manufacturer's instructions.

To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according

to the manufacturer's protocol.

Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An

A260/A280 ratio of ~2.0 is indicative of pure RNA.

Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an

automated electrophoresis system (e.g., Agilent Bioanalyzer).

III. First-Strand cDNA Synthesis

In a nuclease-free tube, combine the following components for a 20 µL reverse transcription

reaction:

Total RNA: 1 µg

Random hexamers or oligo(dT) primers: per manufacturer's recommendation

dNTP mix (10 mM): 1 µL

Nuclease-free water: to a volume of 13 µL

Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

Prepare a master mix containing the following for each reaction:

5X Reaction Buffer: 4 µL

0.1 M DTT: 1 µL

RNase Inhibitor: 1 µL

Reverse Transcriptase (e.g., SuperScript II/III): 1 µL
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Add 7 µL of the master mix to the RNA/primer mixture.

Incubate at 42°C for 50 minutes.

Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

The resulting cDNA can be stored at -20°C.

IV. Quantitative Real-Time PCR (qPCR)

Thaw the cDNA, primers, and SYBR Green qPCR Master Mix on ice.

Prepare a qPCR reaction mix in a sterile, nuclease-free tube. For a single 20 µL reaction,

combine:

2X SYBR Green qPCR Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

cDNA template (diluted 1:10): 2 µL

Nuclease-free water: 7 µL

Gently vortex the reaction mix and dispense into qPCR plate wells.

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

Perform the qPCR in a real-time thermal cycler with the following cycling conditions:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute
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Melt Curve Analysis: Perform as per the instrument's software instructions to verify the

specificity of the amplified product.

V. Data Analysis

Use the software of the qRT-PCR instrument to determine the quantification cycle (Cq)

values for both the target gene (TPM4) and the reference gene(s).

Calculate the relative expression of TPM4 mRNA using the ΔΔCq method.

Experimental Workflow Visualization
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Caption: Workflow for TPM4 mRNA quantification.
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TPM4 Signaling Pathway in Cell Migration
The loss of a specific isoform of TPM4, Tpm4.1, has been shown to promote cancer cell

invasion and migration through the activation of the Rho GTPase, Rac1.[1][2] This pathway

highlights the role of TPM4 in maintaining cytoskeletal integrity and regulating cell motility.
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Caption: TPM4.1's role in Rac1 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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